molecular formula C9H7NO4 B14848336 2-Acetyl-6-formylisonicotinic acid

2-Acetyl-6-formylisonicotinic acid

Cat. No.: B14848336
M. Wt: 193.16 g/mol
InChI Key: VVMQYNITIYNHGX-UHFFFAOYSA-N
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Description

2-Acetyl-6-formylisonicotinic acid is a substituted derivative of isonicotinic acid (pyridine-4-carboxylic acid), featuring acetyl (-COCH₃) and formyl (-CHO) functional groups at the 2- and 6-positions of the pyridine ring, respectively. The acetyl and formyl groups confer distinct electronic and steric characteristics, influencing reactivity, solubility, and biological activity. This compound is hypothesized to serve as a versatile synthetic intermediate in pharmaceutical and materials research.

Properties

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

2-acetyl-6-formylpyridine-4-carboxylic acid

InChI

InChI=1S/C9H7NO4/c1-5(12)8-3-6(9(13)14)2-7(4-11)10-8/h2-4H,1H3,(H,13,14)

InChI Key

VVMQYNITIYNHGX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=N1)C=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-6-formylisonicotinic acid typically involves the acetylation and formylation of isonicotinic acid. The reaction conditions often include the use of acetic anhydride and formic acid as reagents, with a catalyst such as sulfuric acid to facilitate the reaction. The process may involve heating the reaction mixture to promote the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as crystallization and distillation are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-6-formylisonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Acetyl-6-formylisonicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Acetyl-6-formylisonicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids, leading to antiproliferative effects on cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 2-acetyl-6-formylisonicotinic acid and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Functional Features
This compound 2-acetyl, 6-formyl C₉H₇NO₄ 193.16 Electron-withdrawing groups (acetyl, formyl); potential for Schiff base formation
2-Amino-6-fluoroisonicotinic acid 2-amino, 6-fluoro C₆H₅FN₂O₂ 156.11 Electron-withdrawing (F) and nucleophilic (NH₂) groups; synthetic intermediate
6-Fluoronicotinic acid 6-fluoro C₆H₄FNO₂ 141.10 High metabolic stability; used in agrochemicals
5-(2-Fluorophenyl)-6-hydroxynicotinic acid 5-(2-fluorophenyl), 6-hydroxy C₁₂H₈FNO₃ 233.20 Enhanced acidity (phenolic -OH); enzyme inhibition studies
6-(2-Methylphenyl)-nicotinic acid 6-(2-methylphenyl) C₁₃H₁₁NO₂ 213.23 Electron-donating (methyl); ligand in coordination chemistry

Reactivity and Stability

  • Electron-Withdrawing Effects : The acetyl and formyl groups in this compound create an electron-deficient pyridine ring, favoring electrophilic substitution at the 3- and 5-positions. This contrasts with 6-(2-methylphenyl)-nicotinic acid, where the methyl group donates electrons, increasing ring electron density .
  • Functional Group Reactivity: The formyl group in the target compound is more reactive than the hydroxyl group in 5-(2-Fluorophenyl)-6-hydroxynicotinic acid, enabling condensation reactions (e.g., with amines to form imines). The acetyl group may undergo hydrolysis under acidic/basic conditions, unlike the stable fluoro substituents in 2-amino-6-fluoroisonicotinic acid .
  • Stability Considerations : While crystallinity data are unavailable for the target compound, analogs like 6-fluoronicotinic acid meet pharmacopeial crystallinity standards, suggesting similar purification protocols might apply .

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